Amino(3-phenoxyphenyl)acetic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino(3-phenoxyphenyl)acetic acid hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Amino(3-phenoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Amino(3-phenoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Amino(3-phenoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Phenoxyacetic acid: A related compound with similar structural features.
Indole derivatives: Compounds containing the indole nucleus, which share some biological activities with Amino(3-phenoxyphenyl)acetic acid hydrochloride.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of both amino and phenoxy groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Biological Activity
Amino(3-phenoxyphenyl)acetic acid hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, antioxidant, and neuroprotective effects, supported by data tables and relevant research findings.
- Molecular Formula : C14H15ClNO3
- Molecular Weight : 279.72 g/mol
The compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which influences its biological activity and binding affinity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In various biological models, it has been shown to reduce inflammation markers, making it a candidate for therapeutic applications in inflammatory diseases.
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. This activity is particularly relevant in the context of neuroprotection and aging-related diseases.
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective potential. Studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in preventing neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, thereby improving cognitive functions.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Amino(4-phenoxyphenyl)acetic acid hydrochloride | C14H14ClNO3 | Similar anti-inflammatory effects | Different phenoxy substitution |
Amino(3-methoxyphenyl)acetic acid hydrochloride | C15H17ClNO3 | Enhanced neuroprotective properties | Contains a methoxy group |
Amino(2-naphthyl)acetic acid | C12H11NO2 | Exhibits analgesic properties | Naphthyl structure |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Its structural characteristics allow it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects.
Case Studies
- Neuroprotective Study : In a study focused on Alzheimer's disease models, this compound was shown to significantly reduce Aβ aggregation, which is linked to the pathogenesis of Alzheimer’s disease. The compound's IC50 values were comparable to established neuroprotective agents like curcumin .
- Anti-inflammatory Research : In animal models of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic agent .
Properties
Molecular Formula |
C14H14ClNO3 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-amino-2-(3-phenoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C14H13NO3.ClH/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11;/h1-9,13H,15H2,(H,16,17);1H |
InChI Key |
ZFTQWOUFDHIALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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